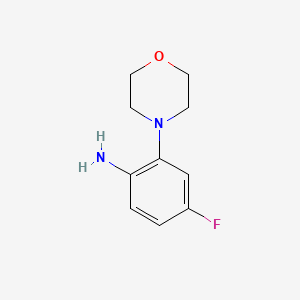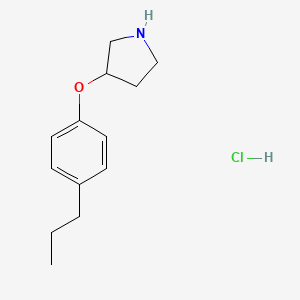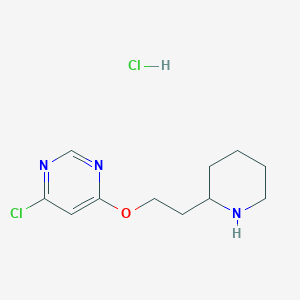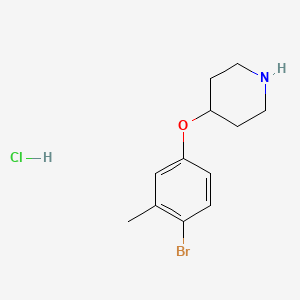
4-Fluoro-2-morpholinoaniline
Descripción general
Descripción
4-Fluoro-2-morpholinoaniline, also known as FMFA, is an organic compound with the molecular formula C10H13FN2O . It has a molecular weight of 196.22 g/mol . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and kept at a temperature between 2-8°C .
Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, sealed in dry conditions, and kept at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Antimicrobial Activity
4-Fluoro-2-morpholinoaniline and its derivatives demonstrate significant antimicrobial activity. For example, sulfonamides and carbamates synthesized from 3-fluoro-4-morpholinoaniline, a related compound, have shown potent antimicrobial activity, especially against fungi (Janakiramudu et al., 2017). Similarly, fluorinated benzothiazolo imidazole compounds, synthesized from 4-fluoro-3-chloroanilline, displayed promising anti-microbial properties (Sathe et al., 2011).
Electrochemical Synthesis
The electrochemical oxidation of 4-morpholinoaniline, a similar compound to this compound, has been explored for synthesizing new compounds. This method offers an environmentally friendly and efficient approach for the synthesis of 4-morpholinoaniline derivatives (Esmaili & Nematollahi, 2011). Additionally, a green approach for the electrochemical synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines has been reported, highlighting the potential for sustainable and innovative synthesis methods in this field (Nematollahi & Esmaili, 2010).
Biological Activity in Drug Development
Compounds derived from this compound have been studied for various biological activities. For instance, a synthesized compound with a this compound structure was evaluated for its anti-tuberculosis and antimicrobial activities, showing significant potential in drug development (Mamatha S.V et al., 2019). Another example is the synthesis of novel inhibitors of hepatitis B using a 4-fluoro-3-(morpholinosulfonyl) structure, demonstrating in vitro nanomolar inhibitory activity against HBV (Ivachtchenko et al., 2019).
Safety and Hazards
The safety information for 4-Fluoro-2-morpholinoaniline indicates that it has a GHS07 pictogram and a warning signal word . The hazard statement is H302, which means it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds have been found to inhibit dna gyrase, a type ii topoisomerase .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
If it indeed targets dna gyrase, it could potentially affect dna replication and transcription processes .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells .
Result of Action
Similar compounds have been found to exhibit significant antibacterial activity .
Action Environment
It is recommended to be stored in a dark place, sealed in dry conditions, at 2-8°c .
Propiedades
IUPAC Name |
4-fluoro-2-morpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-8-1-2-9(12)10(7-8)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRCCLABFZZQGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1441145.png)
![4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1441146.png)

![4-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441150.png)
![4-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441151.png)
![2-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441152.png)

![3-Bromo[1,1'-biphenyl]-4-yl 4-piperidinyl ether hydrochloride](/img/structure/B1441155.png)

![4-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1441157.png)
![3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441159.png)
![3-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441161.png)
